1-(quinoxalin-2-yl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-quinoxalin-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-8-5-14-16(7-8)11-6-13-9-3-1-2-4-10(9)15-11/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUJYTPDALIDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249727-22-7 | |
| Record name | 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of Quinoxaline Intermediate
The quinoxaline nucleus is commonly synthesized through a substitution reaction between substituted nitroanilines and keto acids, followed by reduction and cyclization.
Step 1: Substitution Reaction
Example: 4-bromo-2-nitroaniline reacts with 4-bromo-3-oxo-butyric acid to form 4-[(4-bromo-2-nitro)phenyl]amino-3-oxo-butyric acid.
Step 2: Reduction and Cyclization
The nitro group is reduced and cyclized using sodium hydrosulfite in solvents like methanol, ethanol, or N,N-dimethylformamide at temperatures ranging from 0 to 100 °C, yielding 7-bromo-2-quinoxaline acetic acid.
Step 3: Oxidation
The quinoxaline acetic acid is oxidized using phosphorus oxychloride and sodium perchlorate in N,N-dimethylformamide at 50–150 °C to form 2-(7-bromo-quinoxaline-2-yl) malonaldehyde.
Introduction of Pyrazolyl Group via Condensation
The aldehyde intermediate (e.g., 2-(7-bromo-quinoxaline-2-yl) malonaldehyde) undergoes condensation with N-methyl hydrazine or hydrazine derivatives in solvents such as ethanol or methanol at 50–120 °C.
This condensation forms the pyrazole ring fused to the quinoxaline, yielding compounds like 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline or directly 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine.
Reaction times typically range from 4 to 6 hours under stirring.
Purification
- The crude product is concentrated under vacuum, then recrystallized from solvents such as ethyl acetate and n-hexane mixtures to yield the pure compound as a solid with yields often exceeding 85%.
Alternative Routes and Modifications
Palladium-catalyzed coupling reactions have been reported to functionalize pyrazolyl-quinoxaline derivatives further, using ligands like 1'-binaphthyl-2,2'-bis-diphenylphosphine and bases such as cesium carbonate.
Variations include using different substituted anilines (e.g., 2,4-dinitroaniline) to access regioisomers like 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Substitution | 4-bromo-2-nitroaniline + 4-bromo-3-oxo-butyric acid | Methanol/Ethanol/DMF | Ambient to 100 | 2–4 | - | Formation of amino-3-oxo-butyric acid derivative |
| Reduction and Cyclization | Sodium hydrosulfite | Methanol/Ethanol/DMF | 0–100 | 1–3 | - | Conversion to quinoxaline acetic acid |
| Oxidation | Phosphorus oxychloride + sodium perchlorate | DMF | 50–150 | 1–2 | - | Formation of malonaldehyde intermediate |
| Condensation | N-methyl hydrazine | Ethanol/Methanol | 50–120 | 4–6 | 85–90 | Formation of pyrazolyl quinoxaline |
| Purification | Recrystallization | Ethyl acetate/n-hexane | Ambient | - | - | Isolation of pure product |
Research Findings and Analysis
The condensation step is critical for high yield and purity; solvent choice and temperature control significantly influence product formation.
The oxidation step using phosphorus oxychloride and sodium perchlorate is effective in generating the aldehyde intermediate necessary for pyrazole ring formation.
Use of substituted nitroanilines allows for regioselective synthesis of different quinoxaline-pyrazole isomers.
Palladium-catalyzed coupling provides a versatile method for further functionalization, expanding the chemical space of pyrazolyl-quinoxalines.
The synthetic routes are scalable and have been patented, indicating industrial relevance and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(quinoxalin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent through various mechanisms:
- Inhibition of Protein Kinases : Recent studies have indicated that derivatives of quinoxaline, including those with pyrazole moieties, exhibit selective inhibition of key protein kinases involved in cancer progression. For example, certain N-(1H-pyrazol-3-yl)quinazolin-4-amines have demonstrated selective inhibition against casein kinase 1δ/ε, which is implicated in neurodegenerative disorders and cancers such as pancreatic ductal adenocarcinoma (PANC-1) .
- Mechanisms of Action : The anticancer activity is often linked to the ability of these compounds to interfere with cell signaling pathways and induce apoptosis in cancer cells. For instance, quinoxaline derivatives have been shown to inhibit tumor growth by targeting specific kinases and modulating cellular responses to stress .
Antimicrobial Properties
The antimicrobial potential of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine has been documented extensively:
- Broad Spectrum Activity : Quinoxaline derivatives exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Compounds have been synthesized and tested for their efficacy against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanisms : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in metabolic processes . Some studies have highlighted the potential for these compounds to serve as lead molecules in developing new antibiotics amidst rising antibiotic resistance .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are significant:
- Inhibition of Inflammatory Mediators : Research indicates that quinoxaline derivatives can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. This inhibition reduces the production of leukotrienes, which are pro-inflammatory mediators associated with various inflammatory diseases .
- Case Studies : In vivo studies have demonstrated that certain derivatives exhibit anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. These findings suggest that quinoxaline-based compounds could be effective alternatives for treating inflammatory conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with DNA or proteins, leading to alterations in cellular processes. Pathways involved include inhibition of signal transduction pathways and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and functional differences between 1-(quinoxalin-2-yl)-1H-pyrazol-4-amine and related pyrazole- or quinoxaline-containing compounds.
Table 1. Comparative Overview of Key Compounds
Structural and Functional Differences
Quinoxaline vs. Other Heterocycles
- Quinoxaline Positional Isomerism: The target compound’s quinoxaline is attached at the 2-position, whereas analogs like the TGF-β inhibitor in feature a quinoxalin-6-yl group. Positional differences influence electronic properties (e.g., electron-withdrawing/donating effects) and steric interactions, impacting biological activity .
- Pyrazole vs.
Substituent Effects
Physicochemical Properties
- Solubility : The hydrophilic pyrazole-4-amine group in the target compound contrasts with lipophilic analogs like 1-(4-chlorobenzyl)-1H-pyrazol-4-amine, which forms hydrochloride salts for improved aqueous solubility .
- Spectroscopic Data : NMR and HRMS profiles (e.g., for CF₃-phenyl derivatives) provide benchmarks for structural validation of the target compound .
Biological Activity
1-(Quinoxalin-2-yl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9N5, which indicates the presence of quinoxaline and pyrazole moieties. The structural representation can be summarized as follows:
- SMILES : C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)N
- InChI : InChI=1S/C11H9N5
Synthesis
Various synthetic routes have been developed to obtain this compound and its derivatives. These methods often involve the condensation of quinoxaline derivatives with pyrazole compounds, utilizing techniques such as microwave-assisted synthesis to enhance yields and reduce reaction times .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative exhibited significant inhibitory activity against various cancer cell lines, including HCT116 and MCF7, with IC50 values as low as 0.39 µM . The mechanism of action appears to involve inhibition of specific kinases such as Aurora-A, which is crucial for cancer cell proliferation .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. A related study demonstrated that quinoxaline derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6, with some compounds exhibiting over 80% inhibition at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may be beneficial in treating chronic inflammatory conditions.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. Research indicates that certain pyrazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low microgram range . This expands the potential therapeutic applications of the compound in infectious diseases.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Several studies have reported that derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- Cytokine Modulation : The compound's ability to modulate cytokine levels suggests a mechanism whereby it may reduce inflammation through the inhibition of signaling pathways involved in immune responses .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a novel quinoxaline derivative in a mouse model of cancer. The compound significantly reduced tumor size compared to control groups, demonstrating a potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, treatment with this compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum.
Q & A
Q. Advanced Research Focus
- In vitro assays : Use competitive binding assays (e.g., σ₁ receptor antagonism) with radiolabeled ligands (³H-labeled compounds) to determine IC₅₀ values .
- In vivo limitations : If the compound shows instability in vivo, consider prodrug strategies (e.g., esterification of the amine group) or alternative delivery systems (nanoparticles) .
Methodological Note : Validate assay specificity using knockout cell lines or selective inhibitors to rule off-target effects .
How to resolve contradictions in pharmacological data across studies?
Advanced Research Focus
Discrepancies in IC₅₀ values or receptor selectivity may arise from:
- Assay conditions : Variations in buffer pH, ionic strength, or DMSO concentration (e.g., >0.1% DMSO can inhibit σ₁R binding) .
- Structural analogs : Compare with derivatives like 1-(4-fluorophenyl)-pyrazole-4-amine to assess substituent effects on activity .
Resolution Strategy : Perform meta-analysis with standardized protocols (e.g., uniform cell lines, ligand concentrations) and report data with error margins .
What analytical methods ensure purity and stability of this compound?
Q. Basic Research Focus
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (>99% purity threshold) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolytic or oxidative decomposition via LC-MS .
Advanced Tip : For hygroscopic batches, characterize crystal forms (polymorphs) via PXRD to prevent hydrate formation during storage .
How can crystallography elucidate structure-activity relationships (SAR)?
Advanced Research Focus
Single-crystal X-ray diffraction reveals:
- Conformational rigidity : Hydrogen bonding between the pyrazole amine and quinoxaline nitrogen affects receptor binding .
- Torsional angles : Substituent orientation (e.g., planar vs. twisted quinoxaline rings) impacts π-π stacking with biological targets .
Methodological Note : Co-crystallize with target proteins (e.g., tubulin) to map binding pockets and guide SAR-driven modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
